Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate
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Overview
Description
Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by a nucleophilic substitution reaction with 4-methylpiperidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-(4-methylpiperidin-1-yl)-3-aminobenzoate.
Reduction: 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its piperidine moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but lacks the ester and nitro groups.
4-Methylpiperidin-1-yl-1,3,5-triazine: Contains a triazine ring instead of a benzoate moiety.
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Contains an acridine moiety instead of a benzoate group.
Uniqueness
Methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C14H18N2O4/c1-10-5-7-15(8-6-10)12-4-3-11(14(17)20-2)9-13(12)16(18)19/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
WSROZFZIUQKNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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